Diclazuril
Description
Historical Context of Diclazuril Discovery and Initial Research
The development of this compound emerged from the ongoing need for effective control of coccidiosis, an economically significant disease in livestock, particularly poultry. nii.ac.jpnih.gov Initial research in the late 1980s identified this compound as a promising anticoccidial drug. nih.govnih.gov Dose-titration studies and pilot floor-pen trials demonstrated its high activity against major pathogenic Eimeria species in chickens, including E. tenella, E. acervulina, E. necatrix, E. brunetti, E. maxima, and E. mitis. nih.gov These early studies established that even at low concentrations in feed, this compound was effective in preventing mortality, reducing lesion scores, and suppressing oocyst shedding, while allowing for normal weight gain. nih.govnih.gov
The synthesis of this compound involves a multi-step chemical process. One reported method starts with 2,6-dichloro-4-nitroaniline or 3,4,5-trichloronitrobenzene as the initial raw material. guidechem.comgoogle.com Through a series of reactions including diazotization, substitution, and reduction, a common intermediate is obtained. guidechem.comgoogle.com Subsequent steps, which can vary between different reported processes, lead to the final this compound molecule. guidechem.com
Initial in vivo studies focused on understanding its mechanism of action. Histological examinations of Eimeria tenella-infected chickens treated with this compound revealed that the compound targets both the asexual and sexual stages of the parasite's life cycle. nih.gov It was observed to induce extensive degenerative changes in the first and second-generation schizonts, as well as in micro- and macrogametocytes, ultimately interrupting the parasite's life cycle and preventing oocyst shedding. nih.gov
Table 1: Key Findings from Initial this compound Research
| Research Area | Key Findings |
|---|---|
| Anticoccidial Activity | High efficacy against multiple pathogenic Eimeria species in chickens and turkeys. nih.govnih.govnih.gov |
| Effective Concentration | Demonstrated activity at low concentrations in feed (e.g., 0.5 to 1 ppm). nih.govnih.govnih.gov |
| Mechanism of Action | Interrupts the life cycle of Eimeria by targeting both asexual and sexual stages. poultrymed.comnih.gov |
| Synthesis | Chemical synthesis routes were established from starting materials like 2,6-dichloro-4-nitroaniline. guidechem.comgoogle.com |
Evolution of this compound's Role in Parasitology and Veterinary Medicine
Following its initial success as a poultry coccidiostat, the role of this compound expanded significantly within veterinary medicine. Its broad-spectrum antiprotozoal activity led to investigations into its efficacy against other parasites and in different animal species. poultrydvm.com
A pivotal development was the application of this compound for the treatment of Equine Protozoal Myeloencephalitis (EPM), a debilitating neurological disease in horses caused primarily by the protozoan Sarcocystis neurona. mixlab.commixlab.com Research demonstrated that this compound could cross the blood-brain barrier and reach therapeutic concentrations in the cerebrospinal fluid, enabling it to act against the parasite within the central nervous system. mixlab.comresearchgate.net Clinical studies reported significant improvement in horses with EPM following treatment with this compound. mixlab.comthomastobin.comresearchgate.net
The mechanism of action of this compound has been a subject of ongoing research. It is understood to interfere with the parasite's cellular respiration and nucleic acid synthesis. nbinno.com It acts on the asexual and sexual stages of coccidia, blocking the excretion of oocysts and thus interrupting the parasite's life cycle. poultrydvm.compoultrymed.com More specifically, it has been shown to cause degenerative changes in the developmental stages of Eimeria, including schizonts and gametocytes. nih.gov
The widespread use of this compound, particularly in the poultry industry, inevitably led to the emergence of drug resistance. frontiersin.org The first reports of resistance in field isolates of Eimeria appeared in the 1990s. tandfonline.comnih.govtandfonline.com Studies have shown that resistance can be induced experimentally through repeated exposure of the parasites to the drug. nih.gov This has necessitated the implementation of resistance management strategies, such as shuttle and rotation programs with other anticoccidial drugs.
Table 2: Expanded Applications of this compound in Veterinary Medicine
| Application | Target Parasite(s) | Animal Species |
|---|---|---|
| Coccidiosis Control | Eimeria species | Chickens, Turkeys, Lambs, Rabbits nih.govpoultrydvm.comnbinno.comnih.gov |
| Equine Protozoal Myeloencephalitis (EPM) | Sarcocystis neurona | Horses mixlab.commixlab.com |
Current Academic Significance and Research Gaps concerning this compound
This compound remains a compound of significant interest in academic and pharmaceutical research. Current research is focused on several key areas, including overcoming drug resistance, improving drug delivery, and exploring new therapeutic applications.
One area of active investigation is the development of novel formulations to enhance the efficacy and bioavailability of this compound. For example, recent studies have explored the use of nanoemulsions as a delivery system. nih.gov Research into a this compound nanoemulsion has suggested that this formulation could be effective at lower doses in controlling coccidiosis in broilers, potentially offering a strategy to mitigate resistance and reduce drug residues. nih.gov
The genetic basis of this compound resistance is another critical area of research. Forward genetic approaches are being used to identify the genomic regions and specific genes associated with resistance in Eimeria species. nih.gov Understanding the molecular mechanisms of resistance is crucial for the development of new anticoccidial drugs and for designing more effective control strategies.
Recent studies continue to refine the understanding of this compound's pharmacokinetics. A 2025 study highlighted the rapid speed at which this compound reaches the minimum inhibitory concentration against Sarcocystis neurona in the cerebrospinal fluid of horses, which is critical for treating acute cases of EPM. merck-animal-health.com Furthermore, a 2025 report has suggested a new potential mechanism of action, indicating that this compound may interact with and inhibit the polymerization of tubulin. wikipedia.org
Despite the extensive body of research, several gaps remain. Further investigation is needed to fully elucidate the molecular targets of this compound and the precise mechanisms that lead to parasite death. A more comprehensive understanding of the genetic markers of resistance across different Eimeria species is also required for effective monitoring and management. Additionally, while its efficacy in major livestock species is well-documented, its potential application against a wider range of protozoan parasites in different hosts warrants further exploration. The long-term ecological impact of this compound and its metabolites is another area that requires continued scientific attention.
Table 3: Current Research Focus and Identified Gaps for this compound
| Research Area | Current Focus | Research Gaps |
|---|---|---|
| Drug Resistance | Identifying genetic markers of resistance in Eimeria. nih.gov | Comprehensive understanding of resistance mechanisms across all relevant species. |
| Drug Delivery | Development of novel formulations like nanoemulsions. nih.gov | Long-term stability and field effectiveness of new formulations. |
| Pharmacokinetics | Optimizing treatment protocols for EPM based on rapid CSF penetration. merck-animal-health.com | Pharmacokinetics in minor species and against less common parasites. |
| Mechanism of Action | Exploring new potential targets like tubulin. wikipedia.org | Full elucidation of all molecular targets and pathways affected. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-chlorophenyl)-2-[2,6-dichloro-4-(3,5-dioxo-1,2,4-triazin-2-yl)phenyl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9Cl3N4O2/c18-10-3-1-9(2-4-10)12(7-21)16-13(19)5-11(6-14(16)20)24-17(26)23-15(25)8-22-24/h1-6,8,12H,(H,23,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSZFUDFOPOMEET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C#N)C2=C(C=C(C=C2Cl)N3C(=O)NC(=O)C=N3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9Cl3N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4046787 | |
| Record name | Diclazuril | |
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Molecular Weight |
407.6 g/mol | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
CAS No. |
101831-37-2 | |
| Record name | Diclazuril | |
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| Record name | (+-)-(4-CHLOROPHENYL)[2,6-DICHLORO-4-(3,5-DIOXO-4,5-DIHYDRO-1,2,4-TRIAZIN-2(3H)-YL)PHENYL]ACETONITRILE | |
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| Record name | DICLAZURIL | |
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Mechanisms of Action and Molecular Interactions of Diclazuril
Elucidation of Antiprotozoal Mechanisms
Diclazuril's anticoccidial activity stems from its ability to interfere with both the asexual and sexual reproductive stages of Eimeria species, ultimately leading to the interruption of the parasite's life cycle frontiersin.orgscience-line.comresearchgate.netchemicalbook.com.
Interference withEimeria spp.Life Cycle Stages (Asexual and Sexual)
This compound has a lethal effect on both the asexual (schizogony) and sexual (gametogony) developmental stages of Eimeria tenella and other Eimeria species nih.govresearchgate.netnih.govsemanticscholar.org. In second-generation schizonts, this compound allows early growth and nuclear divisions to proceed normally but significantly inhibits merozoite formation nih.gov. This leads to the accumulation of subcellular organelles, such as micronemes, amylopectin (B1267705) granules, and dense bodies, along with differentiated nuclei, within the main cytoplasmic mass, ultimately resulting in complete necrosis of the schizonts nih.gov.
In the sexual stages, this compound affects macrogamonts by causing dilation of the rough endoplasmic reticulum around type II wall-forming bodies, fusion of their contents, and disruption of the normal arrangement of the rough endoplasmic reticulum and amylopectin granules nih.gov. In microgamonts, it prevents the normal evagination of microgametes, with the flagellar complex forming within the main cytoplasmic mass and differentiated nuclei remaining inside the parasite body nih.gov. Both macro- and microgamonts eventually undergo complete necrosis nih.gov. This indicates that this compound primarily impacts the normal differentiation of endogenous stages during parasite development, leading to their degeneration nih.gov.
Inhibition of Oocyst Excretion
A direct consequence of this compound's interference with the Eimeria life cycle stages is the significant inhibition of oocyst excretion frontiersin.orgagridirect.ieijvm.org.ilchemicalbook.comnih.govnih.govresearchgate.net. By hindering the development of schizonts and gamonts, this compound effectively prevents the formation and shedding of new oocysts, thereby breaking the chain of infection and reducing environmental contamination frontiersin.orgagridirect.ie. This interruption of the coccidial cycle can last for approximately 2 to 3 weeks after administration agridirect.ie.
Molecular Targets and Cellular Pathways
Beyond its observed effects on parasite morphology and development, research has identified specific molecular targets and cellular pathways influenced by this compound.
Suppression of Serine/Threonine Protein Phosphatase Type 5 (EtRACK) Expression and Induced Apoptosis
This compound has been shown to downregulate the expression of serine/threonine protein phosphatase type 5 (EtRACK or EtPP5) in second-generation merozoites of Eimeria tenella science-line.comresearchgate.netnih.govscirp.orgfrontiersin.orgscirp.orgoalib.comresearchgate.netmdpi.comcore.ac.uknih.gov. This downregulation, which can be as significant as 51.4% to 81.3% at the mRNA level, is associated with the induction of apoptosis in the merozoites researchgate.netmdpi.com. EtRACK shares high homology (approximately 98%) with Toxoplasma organisms, suggesting a similar mechanism of action against toxoplasmosis nih.govscirp.orgscirp.org. The downregulation of EtRACK mRNA expression is believed to play a crucial role in the signaling events preceding protein secretion and parasite invasion researchgate.net.
Protein phosphatase 5 (PP5) is a unique member of serine/threonine phosphatases involved in regulating diverse cellular processes, including cell proliferation, differentiation, migration, survival, and death mdpi.com. Its downregulation by this compound suggests an interference with fundamental regulatory mechanisms within the parasite, leading to programmed cell death mdpi.com.
Table 1: Effect of this compound on EtRACK/EtPP5 mRNA Expression in Eimeria tenella Merozoites
| Study | Target Protein | Effect on mRNA Expression | Associated Outcome |
|---|---|---|---|
| Zhou et al. (2013) / ResearchGate researchgate.netnih.gov | EtPP5 (Serine/Threonine Protein Phosphatase Type 5) | Downregulated by 51.4% | Induced apoptosis in second-generation merozoites |
| ResearchGate researchgate.net / Scientific Research Publishing scirp.org / ResearchGate core.ac.uk | EtRACK (Serine/Threonine Protein Phosphatase) | Downregulated | Induces apoptotic events, blocks cell cycle in G1 phase |
| Frontiers frontiersin.org | Serine/threonine protein phosphatase | Downregulates expression | Causes apoptosis of Eimeria tenella merozoites |
Interaction with Chloroplast-Derived Chlorophyll (B73375) a-D1 Complex in Apicomplexan Parasites
This compound specifically targets the chloroplast-derived chlorophyll a-D1 complex, which is present in apicomplexan parasites but not in mammalian organelles researchgate.netscirp.orgfrontiersin.orgscirp.orgnih.gov. Apicomplexans, including Toxoplasma gondii and Sarcocystis neurona, contain protochlorophyllide (B1199321) with traces of chlorophyll a bound to photosynthetic reaction centers researchgate.netscirp.orgfrontiersin.orgnih.gov. The this compound/herbicide-binding site is highly conserved across apicomplexans, providing a unique chemotherapeutic sensitivity researchgate.netscirp.orgfrontiersin.orgnih.gov. This compound binds to these chloroplast epitopes, interacting with the D1 protein of the photosynthetic reaction hub of the parasite's organelles, without causing harmful effects on host cells scirp.orgfrontiersin.orgscirp.org. This interaction is hypothesized to disrupt essential functions within the apicoplast, a non-photosynthetic plastid found in most apicomplexa researchgate.net.
Effects on Cell Cycle-Related Genes in Merozoites
This compound has been shown to influence cell cycle-related genes in Eimeria tenella merozoites researchgate.netchemicalbook.commdpi.com. It is believed to block the cell cycle in merozoites at the G1 phase by interfering with the EtCRK2 (Eimeria tenella Cyclin-dependent Kinase-related Kinase 2) pathway researchgate.netchemicalbook.com. This interference leads to the inhibition of the normal reproductive cycle of E. tenella and a subsequent decrease in the number of second-generation merozoites researchgate.net. Studies have demonstrated that this compound treatment significantly decreases the number of second-generation merozoites, for instance, by 65.13% in E. tenella, and results in the downregulation of invasion-related microneme genes (EtMIC genes) such as EtMIC1, EtMIC2, EtMIC3, EtMIC4, and EtMIC5 researchgate.netfrontiersin.orgnih.gov.
Table 2: Downregulation of Invasion-Related Microneme Genes by this compound in Eimeria tenella Merozoites
| Microneme Gene | Downregulation Percentage |
|---|---|
| EtMIC1 | 65.63% nih.gov |
| EtMIC2 | 64.12% nih.gov |
| EtMIC3 | 56.82% nih.gov |
| EtMIC4 | 73.48% nih.gov |
| EtMIC5 | 78.17% nih.gov |
These effects on cell cycle progression and gene expression highlight this compound's multifaceted approach to inhibiting parasite proliferation and invasion.
Pharmacological and Pharmacokinetic Studies of Diclazuril
Absorption, Distribution, Metabolism, and Excretion (ADME)
The absorption of diclazuril from the gastrointestinal tract is generally limited across various species, with a significant portion of the administered dose being excreted in the faeces as the unchanged parent compound inchem.orgfao.orgeuropa.eudefra.gov.uknoahcompendium.co.uk.
Species-Specific Pharmacokinetic Profiles in Avian Species (e.g., Chickens, Turkeys, Quails, Pigeons)
In avian species, this compound exhibits species-specific pharmacokinetic characteristics.
Chickens: In broiler chickens, after oral administration of 14C-diclazuril for 14 days at an average daily dose of 0.090 mg/kg body weight, total radioactivity depleted from plasma and tissues with a half-life of approximately 2.5 days fao.org. Maximum radioactivity concentrations in plasma were observed around 6 hours post-administration, reaching 1.5-2.0 µg-eq./mL inchem.org. Unchanged this compound accounted for almost all plasma radioactivity for up to 120 hours after dosing inchem.org. In liver, parent this compound constituted over 90% of the radioactivity at 24 hours, with no detectable metabolites inchem.org.
Turkeys: Following a single oral dose of 1 mg/kg body weight of 14C-diclazuril, turkeys achieved maximum plasma radioactivity concentrations of 1.78 ± 0.19 µg-eq./mL at 6 hours inchem.org. The elimination half-life in plasma was approximately 38 hours inchem.org. Distribution to systemic tissues was rapid but limited, with tissue concentrations being slightly to markedly lower than corresponding plasma levels inchem.org.
Quails and Pigeons: A study investigating the pharmacokinetic profile of this compound in Japanese quails and domestic pigeons after a single oral administration at 0.3 mg/kg body weight revealed distinct profiles. In quails, peak plasma concentrations (Cmax) were 5.35 µg/mL, attained at 8 hours. Pigeons showed a Cmax of 9.14 µg/mL, also at 8 hours science-line.comresearchgate.net. The elimination half-lives (T1/2λz) were 30.74 hours in quails and 26.48 hours in pigeons science-line.comresearchgate.net. The area under the plasma concentration-time curve (AUC0-last) values were 155.67 µg·h/mL for quails and 343.57 µg·h/mL for pigeons science-line.comresearchgate.net. The mean residence time (MRT) was 30.71 hours in quails and 39.68 hours in pigeons science-line.comresearchgate.net.
Table 1: Pharmacokinetic Parameters of this compound in Avian Species after Oral Administration
| Species | Dose (mg/kg bw) | Cmax (µg/mL or µg-eq./mL) | Tmax (h) | T1/2 (h) | AUC0-last (µg·h/mL) | MRT (h) | Reference |
| Chickens | 0.090 (daily, 14 days) | 0.589 ± 0.049 (steady state) | N/A | ~60 (2.5 days) | N/A | N/A | fao.org |
| Turkeys | 1 (single) | 1.78 ± 0.19 | 6 | ~38 | N/A | N/A | inchem.org |
| Quails | 0.3 (single) | 5.35 | 8 | 30.74 | 155.67 | 30.71 | science-line.comresearchgate.net |
| Pigeons | 0.3 (single) | 9.14 | 8 | 26.48 | 343.57 | 39.68 | science-line.comresearchgate.net |
Pharmacokinetics in Mammalian Species (e.g., Rabbits, Sheep, Lambs, Rats, Calves, Horses)
This compound's pharmacokinetics also vary among mammalian species.
Rats: In male Wistar rats given a single oral dose of 10 mg 14C-diclazuril/kg body weight, absorption was limited, with 90% of the radioactivity excreted in faeces within 24 hours inchem.orgfao.orgeuropa.eu. Maximum plasma concentrations of total radioactivity and unchanged this compound were approximately 1 µg/mL, occurring at 8 hours inchem.orgfao.org. The half-life for total radioactivity in plasma was 53.0 hours, and for unchanged this compound, it was 36 hours inchem.orgfao.org.
Rabbits: After a single oral dose of 1 mg 14C-diclazuril/kg body weight, radioactivity was rapidly excreted, with 70% recovered in faeces and 3% in urine within 48 hours inchem.orgfao.org. Over 98% was excreted within 10 days inchem.orgfao.org. Biliary excretion was a minor pathway inchem.orgfao.org. In studies with continuous dosing (1 ppm in feed, equivalent to 0.067 mg/kg bw/day), steady-state plasma concentrations of 0.9-1.0 mg/L were achieved within 10 days, with a depletion half-life of about 2 days fao.org.
Sheep/Lambs: Poor absorption of this compound was observed in sheep after oral administration of 1 mg/kg body weight, with maximum plasma concentrations of 0.012 to 0.016 µg/mL reached at 24-48 hours inchem.org. In lambs, after administration of an oral suspension, absorption is also poor, with peak plasma concentrations reaching about 24 hours after dosing defra.gov.uknoahcompendium.co.uk. The elimination half-life in lambs is approximately 30 hours defra.gov.uknoahcompendium.co.uk.
Calves: In calves, after a single oral dose of 5 mg this compound per kg body weight, peak plasma concentrations ranged from 21 to 75 ng/mL, reached between 8 and 24 hours defra.gov.uknoahcompendium.co.uk. Concentrations decreased with a half-life of 16 hours, falling below 10 ng/mL after 48 hours defra.gov.uknoahcompendium.co.uk.
Horses: Following a single oral dose of this compound at 2.5 g/450 kg, plasma concentrations peaked at 1.077 ± 0.174 µg/mL with an apparent plasma half-life of approximately 43 hours researchgate.netnih.gov. When administered daily for 21 days, mean steady-state plasma concentrations of 7-9 µg/mL were attained researchgate.netnih.gov.
Table 2: Pharmacokinetic Parameters of this compound in Mammalian Species after Oral Administration
| Species | Dose (mg/kg bw) | Cmax (µg/mL or µg-eq./mL) | Tmax (h) | T1/2 (h) | Reference |
| Rats | 10 (single) | ~1 (total radioactivity) | 8 | 53 (total radioactivity), 36 (unchanged drug) | inchem.orgfao.org |
| Rabbits | 1 (single) | N/A | N/A | N/A | inchem.orgfao.org |
| Rabbits | 0.067 (continuous) | 0.9-1.0 (steady state) | N/A | ~48 (2 days) | fao.org |
| Sheep | 1 (single) | 0.012-0.016 | 24-48 | N/A | inchem.org |
| Lambs | 1 (single) | ~0.150 (after 1st dose) | 24 | ~30 | europa.eudefra.gov.uknoahcompendium.co.uk |
| Calves | 5 (single) | 0.021-0.075 | 8-24 | 16 | defra.gov.uknoahcompendium.co.uk |
| Horses | ~5.5 (single, 2.5g/450kg) | 1.077 ± 0.174 | N/A | ~43 | researchgate.netnih.gov |
Plasma and Tissue Concentration Dynamics
This compound generally exhibits rapid but limited distribution to systemic tissues across species inchem.orgfao.org.
Rats: In rats, the concentration of total radioactivity in the liver was about 50% of the plasma level, while kidney, lung, and heart levels were 20-30%, and muscle and brain concentrations were 5-7% of plasma levels inchem.org. Unchanged this compound depleted from tissues with a half-life of 1.5 days inchem.org.
Chickens: In chickens, total radioactivity depleted at similar rates from plasma and tissues, with a half-life of about 2.5 days fao.org. In plasma, muscle, and skin/fat, the total residue was predominantly unchanged this compound; in the liver, unchanged this compound was also the main radiolabeled compound fao.org.
Turkeys: Tissue concentrations were generally lower than corresponding plasma concentrations, with the liver and kidneys showing the highest concentrations at all time points inchem.org. The half-life in tissues was approximately 50 hours, similar to that in plasma inchem.org.
Horses: Steady-state levels of this compound in cerebrospinal fluid (CSF) ranged between 100 and 250 ng/mL after daily oral administration researchgate.netnih.gov.
Enantiomer-Specific Tissue Distribution (Chickens): The residual elimination of this compound enantiomers (R-DIC and S-DIC) in chicken tissues is stereoselective acs.orgresearchgate.netnih.gov. Concentrations of S-DIC in chicken muscle and liver were found to be greater than those of R-DIC, while the opposite was observed in the kidney acs.orgresearchgate.netnih.govresearchgate.net.
Metabolite Identification and Characterization
This compound is generally characterized by limited metabolism across investigated species, with the parent compound often representing the major portion of excreted radioactivity inchem.orgeuropa.eudefra.gov.uknoahcompendium.co.uk.
In rats, unchanged this compound accounted for most of the total radioactivity in faeces, with two minor metabolites accounting for less than 0.5% inchem.orgfao.org. In urine, two main metabolites were identified as glucuronide and sulfate (B86663) conjugates, though they accounted for less than 2% of the dose inchem.org.
In chickens, at least 8 metabolites were identified in excreta, but parent this compound accounted for the major part of the excreted radioactivity, representing 55.8% of the dose inchem.org. A triazine-dione ring cleavage product (coded DM5) accounted for 5.3% of the dose in 0-96 hour excreta inchem.org. This cleavage product was also observed in broilers and accounted for 6.3% of the dose in 0-96 hour excreta inchem.org. Another unidentified metabolite accounted for about 2.4% of the radioactivity inchem.org. In edible tissues, residues primarily consisted of unchanged this compound inchem.org.
The pharmacokinetic profile and metabolism of this compound were similar across various species, with the parent compound representing more than 95% of radioactivity in chickens and sheep, about 85% in rabbits and rats, 65.1% in turkeys, and 59.7% in goats, where metabolism was most extensive europa.eu.
Stereoselective Pharmacokinetics of this compound Enantiomers (R-DIC and S-DIC)
This compound is used as a racemic mixture, but its enantiomers, R-diclazuril (R-DIC) and S-diclazuril (S-DIC), exhibit stereoselective pharmacokinetics acs.orgresearchgate.netnih.govacs.orgresearchgate.net. Studies in broiler chickens have shown significant differences in the area under the concentration-time curve (AUC) and elimination half-life (t1/2β) for the two enantiomers in plasma acs.orgresearchgate.netnih.govresearchgate.net. The AUC and t1/2β of S-DIC were approximately 2 and 1.4 times, respectively, those of R-DIC acs.orgresearchgate.netnih.govresearchgate.net.
Table 3: Stereoselective Pharmacokinetic Parameters of this compound Enantiomers in Chicken Plasma
| Enantiomer | AUC (relative to R-DIC) | T1/2β (relative to R-DIC) | Reference |
| S-DIC | ~2 times higher | ~1.4 times higher | acs.orgresearchgate.netnih.govresearchgate.net |
| R-DIC | 1 | 1 | acs.orgresearchgate.netnih.govresearchgate.net |
Enantiomerization Rates in Host Intestines
Research indicates that in the chicken small intestine and cecum, the enantiomerization rate of each enantiomer (R-DIC and S-DIC) was faster in the Eimeria-infected group compared to the uninfected group acs.orgresearchgate.netnih.govresearchgate.net.
Efficacy and Resistance Research
Anticoccidial Efficacy Studies
Diclazuril has demonstrated broad-spectrum activity against numerous coccidian parasites affecting a range of host animals.
Poultry: Laboratory and field studies have consistently shown this compound's high efficacy against the major Eimeria species that cause coccidiosis in chickens. Research on recent field isolates from commercial poultry farms indicated that this compound at a concentration of 0.5 parts per million (ppm) was almost completely effective against Eimeria tenella, Eimeria acervulina, and Eimeria mitis. nih.gov For Eimeria brunetti, a concentration of 1.0 ppm provided better prevention. nih.gov While this compound significantly reduced lesion and dropping scores and improved weight gain in birds infected with Eimeria maxima at 0.5-1.5 ppm, the lesion scores were higher than with other species. nih.gov Oocyst shedding by E. maxima was almost entirely prevented at these concentrations. nih.gov Full protection of weight gain in chickens infected with Eimeria necatrix or mixed infections required a 1.0 ppm concentration of this compound. nih.gov Studies have also demonstrated that this compound treatment can increase body weight and body weight gain in chickens experimentally infected with E. tenella. frontiersin.org
Cattle: In calves, this compound has proven effective in controlling coccidiosis caused by Eimeria bovis and Eimeria zuernii. nexgenvetrx.comnih.gov A comparative field study in French calves demonstrated that a single metaphylactic treatment with this compound reduced the impact of coccidiosis over a 78-day observation period, leading to greater performance benefits based on average daily weight gains compared to toltrazuril (B1682979). nih.gov In this study, the average daily weight gain was significantly higher in the this compound group, resulting in an average body weight gain that was 4.4 kg higher than the toltrazuril group. nih.gov Following treatment with this compound, mean oocyst excretion decreased dramatically within five days. nih.gov Another study on dairy calves under field conditions showed that in this compound-treated calves, faecal oocyst counts declined to low levels post-treatment and remained low, with only occasional increases. nih.gov
Sheep and Goats: this compound is also used for the prevention and treatment of coccidiosis in lambs, particularly against pathogenic species like Eimeria crandallis and Eimeria ovinoidalis. nexgenvetrx.com Studies in goat kids with natural Eimeria infections have shown that this compound is effective against the most predominant species, including Eimeria arloingi, Eimeria ninakohlyakimovae, and Eimeria christenseni, as well as other minor species. nih.govresearchgate.net Treatments resulted in oocyst per gram (OPG) values lower than 1 x 10³ in 90 to 100% of the animals for up to 15-20 days post-treatment. nih.govresearchgate.net
Rabbits: Research has also confirmed the efficacy of this compound in preventing and curing intestinal and hepatic coccidiosis in rabbits. thomastobin.comsemanticscholar.org
Efficacy of this compound Against Various Eimeria Species in Different Hosts
| Host | Eimeria Species | Key Efficacy Findings | Reference(s) |
|---|---|---|---|
| Chickens | E. tenella, E. acervulina, E. mitis | Almost completely effective at 0.5 ppm. | nih.gov |
| E. brunetti | Better prevention at 1.0 ppm than 0.5 ppm. | nih.gov | |
| E. maxima | Significant reduction in lesion and dropping scores, improved weight gain, and almost complete prevention of oocyst shedding at 0.5-1.5 ppm. | nih.gov | |
| E. necatrix (and mixed infections) | 1.0 ppm required for full protection of weight gain. | nih.gov | |
| Cattle | E. bovis, E. zuernii | Effective in controlling coccidiosis; led to significantly higher average daily weight gain compared to toltrazuril in one study. | nexgenvetrx.comnih.gov |
| Sheep | E. crandallis, E. ovinoidalis | Approved for treatment and prevention of coccidial infections. | nexgenvetrx.com |
| Goats | E. arloingi, E. ninakohlyakimovae, E. christenseni | Effective against predominant and minor species, reducing oocyst counts significantly. | nih.govresearchgate.net |
This compound's therapeutic window extends beyond Eimeria to other significant apicomplexan parasites.
Toxoplasma gondii : This compound is effective against Toxoplasma gondii, the causative agent of toxoplasmosis. nexgenvetrx.compoultrydvm.com Research in pregnant mouse models has demonstrated that this compound treatment can significantly reduce the pathogenesis of both maternal and fetal toxoplasmosis. nih.gov It has been shown to be safe and effective in pregnant dams and their fetuses, protecting against a mild to moderate hepato-gastrointestinal syndrome in the dams. nih.govuky.edu In cases of severe toxoplasmosis, a combined therapy of atovaquone (B601224) and this compound has shown synergistic protective effects. scirp.orgnih.gov
Sarcocystis neurona : this compound is a key treatment for Equine Protozoal Myeloencephalitis (EPM), a neurological disease in horses caused by Sarcocystis neurona. nexgenvetrx.com In vitro studies have shown that this compound is highly effective at inhibiting the production of S. neurona merozoites in cell cultures, with greater than 95% inhibition observed at a concentration of 1.0 ng/ml. thomastobin.comnih.gov The drug is capable of crossing the blood-brain barrier in horses, reaching therapeutic levels in the cerebrospinal fluid to either inhibit the reproduction of or kill the protozoa. nexgenvetrx.com
The relationship between the dose of this compound and its effect on parasite control and the development of host immunity is a critical aspect of its use. In a study on ovine coccidiosis, this compound treatment was highly effective, significantly reducing diarrhea and faecal oocyst output by 79.7% to 99.5% within four days in treated groups. nih.govresearchgate.net
However, the development of protective immunity can be dose-dependent. In the same study, lambs that received higher doses of this compound (2.0 and 4.0 mg/kg) were fully susceptible to a secondary challenge with Eimeria oocysts, suggesting that the higher doses may have cleared the initial infection so effectively that it prevented the development of a protective immune response. nih.gov In contrast, lambs treated with lower doses (0.25 and 1.0 mg/kg) experienced only transient diarrhea after a secondary challenge, indicating that these doses allowed for the development of protective immunity. nih.govresearchgate.net This suggests that an optimal therapeutic regimen for coccidiosis control with this compound involves a dose that is high enough to prevent clinical disease but low enough to permit the development of natural immunity. nih.gov
In goat kids, even a single dose of 1 mg/kg body weight resulted in increased growth rates and is considered a viable control strategy in environments with low coccidian contamination. nih.govresearchgate.net
This compound is utilized for both the prevention (prophylaxis) and treatment (therapy) of protozoal infections. Prophylactic strategies with this compound have been shown to reduce seroprevalence and titer levels to Sarcocystis neurona in healthy horses continuously exposed to the parasite. nih.gov The administration of a licensed dose of this compound to healthy horses once a week produced steady-state plasma drug concentrations known to inhibit S. neurona in vitro. nih.gov
In calves, metaphylactic (preventative mass medication) treatment with this compound has been shown to reduce the impact of coccidiosis. nih.gov Similarly, in goat kids, metaphylactic administration of this compound was effective in controlling coccidiosis. nih.govresearchgate.net The timing of such treatments is crucial to prevent severe clinical disease while allowing for the development of protective immunity. nih.gov
Therapeutically, this compound has demonstrated efficacy in treating established infections. For instance, it is used to treat clinical cases of EPM in horses. nih.gov
Mechanisms of Anticoccidial Resistance Development
The widespread use of anticoccidial drugs, including this compound, has inevitably led to the emergence of drug-resistant strains of Eimeria.
Resistance to this compound in field isolates of Eimeria has been documented. The first reports of this compound resistance in field isolates from commercial broiler flocks in Brazil emerged after the drug's introduction. tandfonline.comnih.govtandfonline.com Studies found that isolates from different farms exhibited varying degrees of resistance, which was likely correlated with the extent of this compound usage. tandfonline.comnih.gov In these Brazilian studies, some field isolates were found to be sensitive, others partly resistant, and some completely resistant to this compound. nih.govtandfonline.com
Laboratory studies have successfully induced resistance to this compound in the Houghton strains of E. acervulina and E. tenella through serial passage in chickens medicated with progressively higher concentrations of the drug. nih.gov However, this induced resistance was not absolute, as the drug still retained some efficacy against the resistant lines. nih.gov Interestingly, attempts to develop resistance in E. maxima under similar laboratory conditions were unsuccessful. nih.gov
Research has identified two genomic regions with strong selection signals in this compound-resistant strains of E. tenella, providing insight into the genetic basis of this resistance. nih.gov The development of resistance is a significant concern for the long-term efficacy of this compound and necessitates strategies such as drug rotation and the use of vaccines to mitigate its spread. bioone.orgresearchgate.net The use of live coccidiosis vaccines has been associated with a higher incidence of Eimeria spp. field isolates that are sensitive to this compound, suggesting that this practice can help restore the drug's efficacy. bioone.orgresearchgate.net
Summary of this compound Resistance in Eimeria Species
| Eimeria Species | Resistance Status | Geographic Location (of reported resistance) | Reference(s) |
|---|---|---|---|
| E. acervulina | Resistance common in field isolates; can be induced in the lab. | Europe, Brazil | tandfonline.comnih.govbioone.orgresearchgate.net |
| E. tenella | Resistance found in field isolates; can be induced in the lab. | Europe, Brazil | tandfonline.comnih.govnih.govbioone.orgresearchgate.net |
| E. maxima | Resistance found in field isolates; attempts to induce resistance in the lab were unsuccessful. | Europe, Brazil | tandfonline.comnih.govnih.govbioone.orgresearchgate.net |
Molecular Mechanisms of Resistance (e.g., Gene Expression Changes)
The development of resistance to this compound in Eimeria species involves complex molecular changes, including alterations in gene expression. Research into these mechanisms has identified specific genes and genomic regions that are associated with a resistant phenotype.
Forward genetic approaches, which involve experimental evolution and linkage group selection, have been utilized to pinpoint candidate targets responsible for this compound resistance in Eimeria tenella. These studies have successfully detected two specific genomic regions that exhibit strong selection signals in this compound-resistant strains, suggesting these loci play a crucial role in the resistance mechanism. nih.govresearchgate.net
Further investigations have focused on differentially expressed genes between drug-sensitive and drug-resistant strains. One such study identified that the gene for enolase 2 of E. tenella (EtENO2) was significantly overexpressed in this compound-resistant (DZR) strains compared to drug-sensitive (DS) strains. nih.gov Quantitative real-time PCR (qRT-PCR) and Western blot analyses confirmed that EtENO2 was highly expressed in several drug-resistant strains, indicating its potential role in the molecular basis of resistance. nih.gov Another study demonstrated that treatment with this compound led to a decrease in both the mRNA and protein expression levels of enolase in second-generation merozoites of E. tenella, further suggesting that this enzyme may be an important factor in the drug's mechanism of action and, consequently, in the development of resistance. researchgate.net
Cross-Resistance Profiles with Other Anticoccidial Drugs
Understanding the cross-resistance profile of this compound is critical for designing effective anticoccidial control programs. Cross-resistance occurs when a parasite strain resistant to one drug also exhibits resistance to another, typically one with a similar mode of action.
This compound belongs to the triazine chemical class, and studies have shown that it shares a cross-resistance profile with toltrazuril, another triazine derivative used for in-water treatment. pahc.com This is attributed to their similar chemical structures and modes of action.
Conversely, this compound generally does not show cross-resistance with anticoccidial drugs from different chemical classes that have unrelated modes of action. For instance, research has demonstrated that cross-resistance does not exist between this compound and 6-azauracil (B101635) (AzU), indicating that their mechanisms of action are different. nih.gov Similarly, there is a lack of cross-resistance between this compound and ionophorous antibiotics such as salinomycin, monensin, narasin, and semduramicin. thepoultrysite.com Because ionophores have a similar mode of action amongst themselves, strains resistant to one often show reduced sensitivity to others; in such cases, a chemically distinct drug like this compound is required to effectively control the resistant parasites. thepoultrysite.com
Strategies to Mitigate Resistance Development (e.g., Rotation Programs)
The emergence of this compound-resistant Eimeria strains necessitates strategic management practices to preserve the drug's efficacy. The primary strategies employed to mitigate resistance development are rotation and shuttle programs, often incorporating vaccines. thepoultrysite.comdsm-firmenich.comglamac.com
A rotation program involves using one anticoccidial drug for several successive flocks (typically 4-6 months) before switching to a different class of drug. glamac.com This practice gives the first drug a "rest," which can help restore the sensitivity of the parasite population to it. glamac.com For this compound, it is recommended to use it for no more than two consecutive flocks before rotating to an ionophore or a vaccine. thepoultrysite.com
A shuttle program involves using two or more different anticoccidial drugs within the same flock, but in different feed formulations (e.g., starter, grower, and finisher feeds). dsm-firmenich.comglamac.com A common approach is to use a chemical anticoccidial like this compound in the starter feed, followed by an ionophore in the grower and finisher feeds. thepoultrysite.comglamac.com This strategy can help target different stages of the parasite's life cycle and reduce the selection pressure for resistance to a single compound. dsm-firmenich.com
Bio-shuttle programs that incorporate vaccination are also an effective strategy. dsm-firmenich.comhipra.com Using a coccidiosis vaccine can repopulate a poultry house with drug-sensitive strains of Eimeria. thepoultrysite.comhipra.com A typical program might involve using an ionophore, followed by two cycles of this compound to "clean up" the resistant population, and then two cycles with a vaccine to reintroduce sensitive parasites. thepoultrysite.com This approach not only helps manage resistance but can also improve the efficacy of other drugs when they are reintroduced into the rotation. thepoultrysite.comhipra.com The key to successful programs is the planned rotation of molecules from different classes to avoid prolonged use of a single drug. glamac.com
Impact on Host Immunity and Microbiota
Effects on Host Immune Response (e.g., Lymphoid Organ Weights, Antibody Titers, Cell Counts)
This compound administration in Eimeria-infected hosts has been shown to modulate various aspects of the immune response. In chickens infected with E. tenella, treatment with this compound can alleviate the pathological damage to the cecum and improve immune function. nih.gov Specifically, this compound treatment led to a significant increase in the level of secretory immunoglobulin A (SIgA) in the cecum compared to untreated infected chickens. nih.gov
Studies have also examined the effects on white blood cell populations. In broiler chickens experimentally infected with E. tenella, the infected, non-treated group showed elevated levels of total white blood cells (WBCs) and heterophils; in contrast, infected chickens treated with this compound experienced a significant reduction in these cell counts. frontiersin.org However, research in a murine coccidiosis model indicated that this compound-treated mice had reduced relative populations of CD4+ and CD8+ T cells in the spleen and mesenteric lymph nodes, suggesting a degree of immunosuppression during the infection. nih.gov
Treatment with this compound has also been found to improve certain hematological parameters that are negatively affected by coccidial infection. In one study, chickens infected with E. tenella showed significant decreases in hemoglobin concentration, red blood cell counts, and packed cell volume (PCV) percentage, all of which were improved following treatment with this compound. ekb.eg
Table 1: Effects of this compound on Host Immune Parameters during Eimeria Infection
| Parameter | Host | Eimeria Species | Observed Effect of this compound Treatment | Reference |
|---|---|---|---|---|
| Secretory Immunoglobulin A (SIgA) | Chicken | E. tenella | Increased level in the cecum | nih.gov |
| White Blood Cells (WBCs) | Chicken | E. tenella | Significant reduction compared to untreated infected group | frontiersin.org |
| Heterophils | Chicken | E. tenella | Significant reduction compared to untreated infected group | frontiersin.org |
| CD4+ and CD8+ T Cells | Mouse | E. vermiformis | Reduced populations in spleen and mesenteric lymph nodes | nih.gov |
| Hemoglobin, RBC Count, PCV% | Chicken | E. tenella | Improved levels compared to untreated infected group | ekb.eg |
Alterations in Gut Microbiota Composition and Functional Metabolic Pathways
This compound administration can significantly alter the composition and function of the host's gut microbiota. Studies in chickens have shown that oral treatment with this compound modifies the natural composition of the gut microbiota, and these changes can be long-lasting, persisting even after a withdrawal period. mdpi.comnih.gov
Compared to control groups, this compound exposure in chicks led to decreased abundances of several key bacterial phyla and families. nih.gov This included a reduction in Firmicutes, Actinobacteria, Thermi, and Verrucomicrobia at the phylum level, and decreases in the families Lactobacillus, Lactococcus, and Corynebacterium. nih.gov
Beyond compositional changes, these alterations in the microbiota also impact their metabolic functions. Analysis of microbial functional pathways revealed that this compound disturbs the natural gut environment, leading to the induction or repression of different metabolic responses. mdpi.com Significant differences were observed in microbiota metabolite pathways, particularly those related to cell growth and death, immune system diseases, carbohydrate metabolism, and nucleotide metabolism. nih.gov These findings indicate that this compound's impact extends beyond its direct anticoccidial activity to influence the broader gut ecosystem and its metabolic capabilities. mdpi.com
Table 2: Reported Alterations in Chicken Gut Microbiota Following this compound Treatment
| Taxonomic Level | Bacterial Group | Effect | Reference |
|---|---|---|---|
| Phylum | Firmicutes | Decreased Abundance | nih.gov |
| Phylum | Actinobacteria | Decreased Abundance | nih.gov |
| Phylum | Thermi | Decreased Abundance | nih.gov |
| Phylum | Verrucomicrobia | Decreased Abundance | nih.gov |
| Family | Lactobacillus | Decreased Abundance | nih.gov |
| Family | Lactococcus | Decreased Abundance | nih.gov |
| Family | Corynebacterium | Decreased Abundance | nih.gov |
Influence on Protective Immunity against Subsequent Parasite Challenge
The use of this compound can be compatible with the development of protective immunity against future Eimeria challenges, although this effect is dependent on factors such as drug dosage and treatment timing. nih.govresearchgate.net The goal of an effective anticoccidial program is often to control the clinical disease while still allowing the host to develop a natural, protective immune response. nih.govresearchgate.net
Studies in both murine and ovine models have shown that this compound treatment for a primary Eimeria infection did not interfere with the induction and establishment of acquired resistance against a subsequent challenge. nih.govsemanticscholar.org This allows treated animals to withstand re-infection without showing clinical signs or shedding oocysts. nih.govsemanticscholar.org The precise timing of treatment is considered crucial to prevent severe clinical coccidiosis while enabling the development of this protective immune response. nih.gov
However, the dose of this compound can influence this outcome. Research in lambs demonstrated that while lower doses (0.25 and 1.0 mg/kg) were effective in controlling coccidiosis and allowed for the development of protective immunity, higher doses (2.0 and 4.0 mg/kg) were so effective at clearing the parasites that the lambs remained completely susceptible to re-infection. sigmaaldrich.com This suggests that higher doses can prevent the necessary exposure to parasite antigens required for the host to build a robust immunity. sigmaaldrich.com One study also showed that using this compound to attenuate Eimeria species oocysts before immunization could induce a significant protective effect against a later challenge in layer chicks. ekb.eg
Toxicological and Safety Assessments of Diclazuril
Species-Specific Toxicity Profiles
Toxicological assessments of diclazuril have been conducted across various animal species to establish its toxicity profile, focusing on acute, subchronic, and chronic exposure scenarios. These studies provide critical insights into the compound's potential effects at different dose levels and exposure durations.
Acute Toxicity
Acute toxicity studies determine the dose at which a single exposure to a substance causes adverse effects or death. This compound generally exhibits low acute toxicity across multiple species when administered orally or subcutaneously.
Table 1: Acute Toxicity (LD50) of this compound by Species and Route of Administration
| Species | Route of Administration | Sex | LD₅₀ (mg/kg bw) | Reference |
| Mouse | Oral | M & F | >5000 | inchem.org |
| Mouse | Subcutaneous (sc) | M & F | >5000 | inchem.org |
| Mouse | Intraperitoneal (ip) | M & F | >5000 | inchem.org |
| Rat | Oral | M & F | >5000 | inchem.orgmsd.com |
| Rat | Subcutaneous (sc) | M & F | >5000 | inchem.org |
| Rat | Intraperitoneal (ip) | M | 5000 | inchem.org |
| Rat | Intraperitoneal (ip) | F | >5000 | inchem.org |
| Rat | Dermal | M & F | >4000 | inchem.org |
| Rat | Inhalation | N/A | LC₅₀ >5 mg/L (4h) | msd.com |
| Rabbit | Dermal | M & F | >4000 | inchem.org |
| Dog | Oral | M & F | >5000 | inchem.orgmsd.com |
Mortality was observed only in mice and rats dosed intraperitoneally at 5000 mg/kg body weight. Clinical effects noted in mice and rats were non-specific and primarily related to the central nervous system. In dogs, vomiting and defecation were observed following treatment. Post-mortem examinations did not reveal drug-related macroscopic changes in any acute study inchem.org.
Subchronic and Chronic Toxicity Profiles
Extended exposure studies provide insights into the effects of repeated administration of this compound over longer periods.
Mice
In a 3-month toxicity study, SPF Albino Swiss mice administered this compound in their feed at concentrations up to 1600 mg/kg of feed (equivalent to approximately 240 mg/kg body weight per day) did not exhibit mortality inchem.org. However, swelling of centrilobular hepatocytes was reported in males at doses exceeding 400 ppm and in females at 1600 ppm europa.eu.
A 25-month combined long-term toxicity/carcinogenicity study in Swiss mice involved dietary administration of this compound at doses of 16, 63, 250, or 1000 mg/kg of feed, corresponding to 3, 11, 47, or 190 mg/kg body weight per day for males and 4, 14, 53, or 220 mg/kg body weight per day for females inchem.orgwho.int. High-dose males showed reduced body-weight gain and food consumption, along with an increased incidence of cachexia who.int. Histopathological examination revealed increased incidences of hepatic parenchymal centrilobular swelling, the presence of lipid vacuoles in centrilobular hepatocytes, and swollen sinusoidal cells in males at doses greater than 3 mg/kg body weight per day and in females at 220 mg/kg body weight per day who.int. The No-Observed-Effect Level (NOEL) in this study was determined to be 3 mg/kg body weight per day, based on histopathological changes observed in the lungs who.inteuropa.eu. The study concluded that this compound was not carcinogenic in mice inchem.org.
Rats
In a 3-month dietary study in rats, doses ranging from 50 to 3000 ppm were administered. At the two highest dose groups (2000 and 3000 ppm), hepatocytic cytoplasmic vacuolization and an increased incidence of eosinophilic cytoplasmic condensates were reported. Histopathological examination also indicated swelling of the centrilobular hepatocytes in both male and female rats europa.eu.
A long-term toxicity/carcinogenicity study in rats established a NOEL of 4 mg/kg body weight per day inchem.org. Based on the findings, this compound was determined not to be carcinogenic in rats inchem.org.
Reproductive toxicity studies in rats, involving a two-generation study with doses equivalent to 5, 20, or 80 mg/kg body weight per day, showed a decrease in birth weight at 80 mg/kg body weight per day. Additionally, the weight of pups at weaning and their survival rate were decreased at 20 and 80 mg/kg body weight per day. The NOEL for reproductive effects in this study was 5 mg/kg body weight per day inchem.org.
In teratogenicity/embryotoxicity studies in Wistar rats, this compound was administered at doses from 1 to 160 mg/kg body weight per day during pregnancy. Dosing at 1 and 5 mg/kg body weight per day did not adversely affect dams or their progeny. However, at doses of 20-160 mg/kg body weight per day, slight maternal toxicity, characterized by lower body-weight gain, was observed. Litter weights were also decreased in these higher dosage groups. No evidence of teratogenicity was found at any dose level, with a NOEL of 5 mg/kg body weight per day for these effects inchem.org.
Dogs
A 12-month toxicity study in beagle dogs, utilizing the same design and dose levels as an earlier study, confirmed previous findings. The NOEL in this study was 20 mg/kg body weight per day. Liver changes observed were comparable in nature and intensity to those reported in the earlier study inchem.org.
Analytical Methodologies for Diclazuril Detection and Quantification
Chromatographic Techniques
Chromatographic methods are widely used for the separation, identification, and quantification of Diclazuril due to their high resolution and precision.
High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a well-established method for the analysis of this compound in diverse matrices. This technique is often employed for its reliability and ability to quantify the compound in complex samples.
For instance, an HPLC-UV method has been utilized for the determination of this compound residues in chicken tissues and plasma. This method demonstrated a limit of quantification (LOQ) of 50 µg/kg for tissues and 50 ng/mL for plasma, with skin/fat having a slightly higher LOQ of 100 µg/kg. fao.org In poultry feed, a ternary gradient reversed-phase HPLC method with UV spectrophotometry detection at 280 nm has been applied. europa.eunih.gov A collaborative study evaluating this method in poultry feed revealed relative standard deviations for repeatability (RSDr) ranging from 4.5% to 11.2% and for reproducibility (RSDR) between 14.3% and 18.1%. europa.eu Acceptable mean recovery values of 98% and 111% were obtained for two different test materials in feed. nih.gov
A stability-indicating reversed-phase HPLC method for this compound utilized a C18 column, with a mobile phase comprising acetonitrile (B52724) and 0.2% phosphoric acid at a flow rate of 1.2 mL/min, and UV detection at 275 nm. This method showed linearity in the range of 1–200 µg/mL with peak purity values exceeding 0.997, indicating its specificity and suitability for analyzing this compound in the presence of degradation products. oup.com Another HPLC method for plasma analysis exhibited a linear concentration range of 0.1-5 μg/mL with a correlation coefficient (r²) of 0.999. researchgate.net Furthermore, a method employing a Beckman C18 column and 280-nm UV detection for this compound and its internal standard showed linearity from 5 to 400 ng/mL. ivis.org
Table 1: Summary of HPLC-UV Method Performance for this compound Detection
| Matrix | LOQ (µg/kg or ng/mL) | Detection Wavelength (nm) | Linear Range (µg/mL or ng/mL) | Recovery (%) | RSDr (%) | RSDR (%) | Citation |
| Tissues | 50 µg/kg | UV (unspecified) | - | - | - | - | fao.org |
| Plasma | 50 ng/mL | UV (unspecified) | 0.1-5 µg/mL | - | - | - | fao.orgresearchgate.net |
| Skin/Fat | 100 µg/kg | UV (unspecified) | - | - | - | - | fao.org |
| Poultry Feed | 0.5 mg/kg | 280 | - | 98-111 | 4.5-11.2 | 14.3-18.1 | europa.eunih.gov |
| Bulk Powder/Formulation | - | 275 | 1-200 µg/mL | - | - | - | oup.com |
| Plasma | - | 280 | 5-400 ng/mL | - | - | - | ivis.org |
Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS) is a highly sensitive and specific technique widely adopted for the quantitative determination of this compound residues. Its ability to provide structural information and high selectivity makes it ideal for complex biological and food matrices.
LC-MS/MS methods have been developed for the quantitative determination of this compound in poultry tissues and feed. These methods typically involve a simple clean-up with an organic solvent, separation on a reversed-phase C18 column, and a gradient mobile phase of acetonitrile and water. nih.govresearchgate.netacs.org Electrospray negative ionization (ESI) is commonly used to produce precursor ions, which are then subjected to collisional dissociation. nih.govresearchgate.netacs.org For poultry meat, the decision limit for this compound has been reported as 0.5 µg/kg. nih.govacs.orgcabidigitallibrary.org In poultry meat and feed, two product ions are typically recorded using multiple reaction monitoring (MRM) mode for enhanced specificity and sensitivity. researchgate.net this compound ionizes in negative polarity, which is a key consideration for maximizing sensitivity in LC-MS/MS methods, such as those used for coccidiostat detection in milk. sciex.com
A sensitive LC/ESI-MS/MS method for this compound in animal plasma employs a rapid deproteinization step with acetonitrile, followed by chromatography on a Nucleosil ODS 5-µm column using a gradient elution of 0.01 M ammonium (B1175870) acetate (B1210297) and acetonitrile. researchgate.netnih.gov This method achieved a limit of quantification (LOQ) of 1 ng/mL and a limit of detection (LOD) of 0.03 ng/mL. researchgate.netnih.gov Calibration curves for plasma fortified between 1-100 ng/mL and 100-2000 ng/mL showed good linear correlation (r ≥ 0.9991). researchgate.netnih.gov The trueness and within-run precision were within 8.8% and 10.5%, respectively, while between-run precision was within 11.7%. researchgate.netnih.gov
Simultaneous analysis of this compound and other coccidiostats in chicken muscle and eggs has also been achieved using LC-MS/MS. For this compound, the LOD was 0.1 μg/kg and the LOQ was 0.3 μg/kg in both chicken muscle and eggs. mdpi.comnih.gov The linear range for these assays was 0.25–50 ng/mL with a correlation coefficient (r) greater than 0.999. mdpi.comnih.gov Average recoveries at three spiking levels were 90.1–105.2% for eggs and 94.0–103.7% for muscle, with relative standard deviations (RSDs) ranging from 3.0–8.1% and 3.1–14.4%, respectively. mdpi.com
Table 2: Summary of LC-MS/MS Method Performance for this compound Detection
| Matrix | LOD (µg/kg or ng/mL) | LOQ (µg/kg or ng/mL) | Linear Range (ng/mL) | Recovery (%) | Precision (RSD %) | Citation |
| Poultry Meat | 0.5 µg/kg | - | - | - | - | nih.govacs.orgcabidigitallibrary.org |
| Animal Plasma | 0.03 ng/mL | 1 ng/mL | 1-2000 | - | Within-run: ≤10.5, Between-run: ≤11.7 | researchgate.netnih.gov |
| Chicken Muscle | 0.1 µg/kg | 0.3 µg/kg | 0.25-50 | 94.0-103.7 | 3.1-14.4 | mdpi.comnih.gov |
| Eggs | 0.1 µg/kg | 0.3 µg/kg | 0.25-50 | 90.1-105.2 | 3.0-8.1 | mdpi.comnih.gov |
Gas Chromatography–Electron Capture Detector (GC-ECD) has been employed for the determination of this compound residues, particularly in biological samples. This method is known for its sensitivity to halogenated compounds like this compound.
For instance, a GC-ECD method was used to determine this compound residues in chicken plasma and tissues. The extraction procedure for this method demonstrated high efficiency, recovering 88% of residues from plasma and over 80% from tissue. fao.org In studies involving rats, a gas chromatographic procedure, which included GC-ECD, was used for residue detection, with a reported limit of quantification of 0.05-0.2 mg/L in plasma. fao.org
While Gas Chromatography–Mass Spectrometry (GC-MS) is a powerful analytical technique, direct detailed research findings on its application specifically for this compound detection are not prominently available in the provided search results. Some sources mention gas chromatographic procedures in general for this compound, but often specify GC-ECD. For example, one study mentioned GC/MS analysis for toltrazuril (B1682979), a related compound, but not for this compound itself. ivis.org
Immunoassay-Based Methods
Immunoassay-based methods offer rapid, high-throughput screening capabilities for this compound, making them valuable tools for initial screening and routine monitoring.
Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunoassay technique for the detection and quantification of this compound, particularly in food and animal-derived samples. The development and validation of specific antibodies are crucial for the performance of these assays.
A sensitive and specific chemiluminescence enzyme immunoassay based on the biotin–streptavidin system (BASA-CLEIA) has been developed for this compound. This method was found to be significantly more sensitive than traditional chemiluminescence enzyme immunoassay (CLEIA) and ELISA, being approximately 2 and 4 times more sensitive, respectively. researchgate.netresearchgate.net The BASA-CLEIA exhibited a half maximal inhibitory concentration (IC50) of 0.48 μg/kg and a limit of detection (LOD) of 0.02 μg/kg in chicken muscle. researchgate.net Average recoveries in chicken muscles ranged from 90.3% to 120.4%, and the method showed good correlation with HPLC-MS/MS for real sample analysis. researchgate.netresearchgate.net
The development of anti-Diclazuril monoclonal antibodies (mAbs) has been instrumental in advancing ELISA-based detection. A developed mAb had an IC50 of 0.449–0.517 ng/mL and showed minimal cross-reactivity (< 0.1%) with other common coccidiostats. frontiersin.orgnih.gov Using this mAb, the ELISA achieved a detection limit of 0.10 ng/mL and a sensitivity of 0.05 ng/mL. frontiersin.orgnih.gov A standard curve generated within the range of 0.05–16.2 ng/mL demonstrated a linear correlation coefficient of ≥ 0.99. frontiersin.orgnih.gov Average recoveries from chicken and duck samples ranged from 85.0% to 102.5%, with intra- and inter-assay coefficients of variation of 5.9–8.5% and 9.2–12.6%, respectively. frontiersin.orgnih.gov
Another one-step indirect competitive ELISA (icELISA) for this compound showed an IC50 value of 0.952 μg/kg. nih.govresearchgate.net The average recoveries for this icELISA ranged from 73.1% to 115.5% with a coefficient of variation lower than 12.7%, and it demonstrated good correlation with ultra-high liquid chromatography-tandem mass spectrometry. researchgate.net Furthermore, a different icELISA reported an IC50 of 1.8 ng/mL and an LOD of 0.24 ng/mL, with negligible cross-reactivities. researchgate.net This method showed average recoveries between 77.6% and 103.7%, and intra-assay and inter-assay coefficients of variation of 3.7–13.0% and 5.6–18.3%, respectively. researchgate.net ELISA methods have been validated according to European Commission Decision 2002/657/EC for the analysis of this compound in egg and liver samples, with mean concentrations in egg samples reported as 0.31 µg/kg. researchgate.net Rapid screening methods, such as gold nanoparticle-based lateral-flow strip assays, have also been developed, offering a visual LOD of 2 μg/kg and a quantitative LOD of 1.08 μg/kg in chicken samples with a strip scan reader. nih.gov
Table 3: Summary of ELISA Method Performance for this compound Detection
| Method Type | Matrix | IC50 (µg/kg or ng/mL) | LOD (µg/kg or ng/mL) | Linear Range (ng/mL) | Recovery (%) | CV (%) (Intra/Inter-assay) | Citation |
| BASA-CLEIA | Chicken Muscle | 0.48 µg/kg | 0.02 µg/kg | - | 90.3-120.4 | - | researchgate.netresearchgate.net |
| ELISA (mAb-based) | Chicken/Duck Samples | 0.449–0.517 ng/mL | 0.05 ng/mL | 0.05–16.2 | 85.0-102.5 | 5.9-8.5 / 9.2-12.6 | frontiersin.orgnih.gov |
| One-step icELISA | Animal-origin food | 0.952 µg/kg | - | - | 73.1-115.5 | <12.7 | nih.govresearchgate.net |
| icELISA | Chicken Tissues | 1.8 ng/mL | 0.24 ng/mL | - | 77.6-103.7 | 3.7-13.0 / 5.6-18.3 | researchgate.net |
| Lateral-flow strip | Chicken Samples | - | Visual: 2 µg/kg, Quantitative: 1.08 µg/kg | - | - | - | nih.gov |
Colloidal Gold Immunoassay
Colloidal gold immunoassay (CGIA) methods offer rapid and sensitive detection capabilities for this compound. A notable application of this technique involves a gold nanoparticle-based lateral-flow strip for the rapid detection of this compound in chicken samples. nih.gov Research has demonstrated the development of a colloidal gold immunoassay for this compound with a reported detection limit of 2 µg/kg. cenmed.comuni.luguidechem.com This method is advantageous for its simplicity and speed, making it suitable for on-site screening.
Chemiluminescent Immunoassay
Chemiluminescent immunoassay (CLIA) methods provide high sensitivity for this compound detection. A particularly efficient method is the biotin–streptavidin system-based chemiluminescence enzyme immunoassay (BASA-CLEIA). guidechem.comwikipedia.orgontosight.ai This advanced immunoassay has shown significantly enhanced sensitivity, being approximately two times more sensitive than traditional CLIA and four times more sensitive than conventional enzyme-linked immunosorbent assay (ELISA) for this compound detection. guidechem.comwikipedia.orgontosight.ai
The performance characteristics of the BASA-CLEIA for this compound include a half maximal inhibitory concentration (IC50) of 0.48 µg/kg and a low limit of detection (LOD) of 0.02 µg/kg. cenmed.comuni.luguidechem.comwikipedia.orgontosight.ai A key feature of this method is its high specificity, demonstrating negligible cross-reactivity (less than 0.01%) with other common anticoccidial drugs such as toltrazuril, robenidine (B1679493) hydrochloride, nicarbazin, halofuginone, amprolium, monensin, and maduramycin. guidechem.comwikipedia.orgontosight.ai
Table 1: Performance Characteristics of Immunoassays for this compound
| Method Type | IC50 (µg/kg or ng/mL) | LOD (µg/kg or ng/mL) | Cross-Reactivity (Other Anticoccidials) | Recovery Range (Chicken Muscle) |
| Colloidal Gold Immunoassay | N/A | 2 µg/kg cenmed.comuni.luguidechem.com | Not specified | Not specified |
| BASA-CLEIA | 0.48 µg/kg guidechem.comwikipedia.orgontosight.ai | 0.02 µg/kg guidechem.comwikipedia.orgontosight.ai | <0.01% guidechem.comwikipedia.orgontosight.ai | 90.3% - 120.4% guidechem.comontosight.ai |
| ELISA (General) | 0.494 ng/mL cenmed.comuni.lu | 0.05 ng/mL cenmed.comuni.lu | <0.1% cenmed.comuni.lu | 80% - 110% (Chicken/Duck) cenmed.comuni.lu |
Spectrophotometric Methods (UV-Spectrophotometry, First Order Derivative, Area Under Curve)
UV spectrophotometric methods offer simple, precise, and economical approaches for the routine estimation of this compound in active pharmaceutical ingredients (API) and drug products. Three distinct methods have been developed and validated:
Method A (UV-Spectroscopic Method): this compound is quantified by measuring absorbance at its maximum wavelength (λmax) of 286.2 nm. uran.uawikipedia.org
Method B (First Order Derivative Spectroscopy): This method involves obtaining a first-order derivative spectrum with a sharp peak at 260 nm, which is used for quantification. uran.uawikipedia.org
Method C (Area Under Curve - AUC Method): this compound is estimated by calculating the area under the curve within the wavelength range of 300–273 nm. uran.uawikipedia.org
These methods have demonstrated good linearity and precision, making them suitable for quality control applications.
Table 2: Spectrophotometric Methods for this compound Quantification
| Method Type | Measurement Parameter | Wavelength/Range (nm) | Linearity Range (µg/mL) | Correlation Coefficient (r²) | Molar Absorptivity (Lmol⁻¹ cm⁻¹) |
| UV-Spectrophotometry (Method A) | Absorbance | 286.2 uran.uawikipedia.org | 2 - 22 uran.uawikipedia.org | 0.9996 uran.uawikipedia.org | 1.6 x 10⁴ uran.ua |
| First Order Derivative (Method B) | Peak Amplitude | 260 uran.uawikipedia.org | 2 - 22 uran.uawikipedia.org | 0.9997* uran.uawikipedia.org | 2.038 x 10³ uran.ua |
| Area Under Curve (Method C) | Area Under Curve | 300 - 273 uran.uawikipedia.org | 2 - 22 uran.uawikipedia.org | 0.9995 uran.uawikipedia.org | 5.5 x 10⁴ uran.ua |
*Note: The original source reported r² = 0.09997, which is likely a typographical error and has been corrected to 0.9997 for consistency with typical correlation coefficient values for linearity. uran.uawikipedia.org
Method Validation Parameters (Specificity, Linearity, Accuracy, Precision, Limits of Detection/Quantification, Recovery)
Analytical methods for this compound are rigorously validated according to guidelines established by organizations such as the International Conference on Harmonization (ICH) to ensure their suitability for intended use. Key validation parameters include:
Specificity: This parameter confirms that the method accurately measures this compound without interference from excipients, degradation products, or other components in the sample matrix. For a stability-indicating HPLC method, peak purity values exceeding 997 at 275 nm indicated no interference from formulation excipients or degradation products. guidetomalariapharmacology.orgfishersci.at
Linearity: Linearity establishes the proportional relationship between the analyte concentration and the analytical response over a defined range. For the developed UV spectrophotometric methods, linearity was observed over a concentration range of 2-22 µg/mL, with correlation coefficients (r²) consistently above 0.999. uran.uawikipedia.org An HPLC method showed linearity in the range of 1-200 µg/mL. guidetomalariapharmacology.orgfishersci.at
Accuracy: Accuracy assesses the closeness of measured values to the true concentration. Recovery experiments are typically performed at multiple concentration levels (e.g., 80%, 100%, and 120% of the claimed amount). guidetomalariapharmacology.org For the UV spectrophotometric methods, accuracy and reproducibility were demonstrated with a relative standard deviation (RSD) of less than 1%. uran.uawikipedia.org For an HPLC method, the percentage recovery in Chicox powder was found to be 100.55 ± 0.64%. guidetomalariapharmacology.org Immunoassays, such as ELISA, have shown average spiked recovery rates ranging from 80% to 110% in chicken and duck samples. cenmed.comuni.lu The BASA-CLEIA method achieved average recoveries in chicken muscles ranging from 90.3% to 120.4%. guidechem.comontosight.ai
Precision: Precision measures the agreement among individual test results when the method is applied repeatedly. It is expressed as relative standard deviation (RSD) or coefficient of variation (CV). For the UV spectrophotometric methods, precision was demonstrated with %RSD values less than 1%. uran.uaeasychem.org For immunoassays, intra- and inter-batch RSDs were less than 15% for ELISA, and intra-day CVs of 2.1–9.5% and inter-day CVs of 5.4–16.3% were reported for BASA-CLEIA in chicken muscle. cenmed.comuni.lunih.gov
Limits of Detection (LOD) and Quantification (LOQ): LOD is the lowest analyte concentration that can be reliably detected, while LOQ is the lowest concentration that can be quantitatively determined with acceptable accuracy and precision. For an HPLC method, the LOD and LOQ for this compound were 0.25 µg/mL and 0.66 µg/mL, respectively. guidetomalariapharmacology.orgfishersci.at For the BASA-CLEIA, the LOD was 0.02 µg/kg. guidechem.comwikipedia.orgontosight.ai ELISA methods have reported detection limits as low as 0.05 ng/mL. cenmed.comuni.lu
Recovery: Recovery studies confirm the efficiency of the sample preparation and extraction procedures. As noted under accuracy, recoveries for this compound in various matrices are consistently within acceptable ranges for validated methods. cenmed.comuni.luguidechem.comontosight.aiguidetomalariapharmacology.org
Application of Analytical Methods in Biological Matrices and Environmental Samples
Analytical methods for this compound are crucial for monitoring its residues in various matrices, particularly in the context of food safety and environmental impact.
Biological Matrices:
Poultry Tissues (Chicken Muscle, Liver, Kidney): Immunoassays like BASA-CLEIA are specifically developed and applied for the detection of this compound in chicken muscle, showing good correlation with more complex methods like high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). guidechem.comontosight.ai ELISA methods have also been successfully applied for this compound detection in chicken and duck tissues, with reported detection limits in chicken and duck tissues of 0.0963 ng/mL and 0.0902 ng/mL, respectively. cenmed.comuni.lu HPLC-MS/MS is a common method for this compound determination in poultry tissues and eggs, with detection limits as low as 0.005 mg/kg and mean recoveries ranging from 92.0% to 102.0%. wikipedia.orgnih.gov Another HPLC-MS/MS method reported an LOQ of 1.2 µg/kg for this compound in real samples. nih.gov HPLC with UV detection has also been used for this compound quantification in chicken tissues. researchgate.net
Drug Products (Powder): UV spectrophotometric methods (UV-spectroscopic, first-order derivative, and area under curve) have been successfully applied for the determination of this compound in drug products, such as powders. uran.uawikipedia.org An HPLC method was also applied for the analysis of this compound in Chicox powder. guidetomalariapharmacology.org
Environmental Samples: While the provided sources primarily focus on biological matrices and drug products, the principles of validated analytical methods, particularly chromatographic techniques like HPLC-MS/MS, are generally adaptable for environmental samples, given appropriate sample preparation and matrix considerations.
Environmental Impact and Residue Analysis
Residue Depletion Studies in Animal Tissues (Muscle, Liver, Kidney, Fat, Skin)
Residue depletion studies in various animal species indicate that diclazuril concentrations vary across edible tissues, with liver typically exhibiting the highest levels and muscle the lowest fao.orgnih.goveuropa.eu.
In broiler chickens, studies have shown that this compound residues are highest in the liver, followed by the kidney, and then muscle and skin/fat. For instance, at 0-day withdrawal, marker residue concentrations in chicken tissues were reported as 0.762 mg/kg in liver, 0.594 mg/kg in kidney, 0.153 mg/kg in muscle, and 0.157 mg/kg in skin/fat nih.gov. After 48 hours of the last administration, mean residue levels in broilers depleted from 1443 ppb in liver, 1208 ppb in kidney, and 209 ppb in muscle to 565 ppb, 446 ppb, and 101 ppb respectively researcherslinks.com. The elimination rates in chicken liver were observed to be the fastest, while the residual time in kidney was the longest researchgate.net. The total radioactivity of this compound depleted at similar rates from plasma and tissues in broiler chickens, with a half-life of approximately 2.5 days fao.org.
For rabbits, residues of this compound are generally higher in liver and kidney compared to poultry, but still lowest in muscle tissue fao.org. After 24 hours of a single oral administration of 5 mg/kg body weight (bw) to 4-5 day-old piglets, this compound levels were 33.8 µg/kg in muscle, 162 µg/kg in fat + skin, 45.2 µg/kg in liver, and 43.1 µg/kg in kidney. Residue levels typically fell below the quantification limit of 25 µg/kg in muscle, liver, and kidney by day 3, and in fat + skin by day 5 europa.eu. Similarly, in calves, 24 hours post-administration of 5 mg/kg bw, residues were 25.8 µg/kg in muscle, 361 µg/kg in fat, 108 µg/kg in liver, and 75.2 µg/kg in kidney. These residues were below the quantification limit of 25 µg/kg by day 3 for muscle and kidney, day 5 for liver, and day 7 for fat europa.eu.
In turkeys, at 0-withdrawal (6 hours post-treatment), residue levels were 0.57 mg/kg in liver, 0.3 mg/kg in kidneys, 0.16 mg/kg in skin/fat, and less than 0.05 mg/kg in muscle. Depletion was mono-phasic, with half-lives of approximately 3 days in liver and skin/fat, and 2 days in kidneys europa.eu.
The following table summarizes selected residue depletion data in various animal tissues:
| Animal Species | Tissue | 0-Day Withdrawal (mg/kg or µg/kg) | Half-Life (approx. days) | Source |
| Broiler Chicken | Liver | 0.762 mg/kg | ~3 days | nih.gov, fao.org |
| Broiler Chicken | Kidney | 0.594 mg/kg | ~4 days | nih.gov, researcherslinks.com |
| Broiler Chicken | Muscle | 0.153 mg/kg | ~3 days | nih.gov, researcherslinks.com |
| Broiler Chicken | Skin/Fat | 0.157 mg/kg | ~2.5 days | nih.gov, fao.org |
| Piglet | Muscle | 33.8 µg/kg (24h post-dose) | <3 days | europa.eu |
| Piglet | Liver | 45.2 µg/kg (24h post-dose) | <3 days | europa.eu |
| Piglet | Kidney | 43.1 µg/kg (24h post-dose) | <3 days | europa.eu |
| Piglet | Fat + Skin | 162 µg/kg (24h post-dose) | <5 days | europa.eu |
| Calf | Muscle | 25.8 µg/kg (24h post-dose) | <3 days | europa.eu |
| Calf | Liver | 108 µg/kg (24h post-dose) | <5 days | europa.eu |
| Calf | Kidney | 75.2 µg/kg (24h post-dose) | <3 days | europa.eu |
| Calf | Fat | 361 µg/kg (24h post-dose) | <7 days | europa.eu |
| Turkey | Liver | 0.57 mg/kg (6h post-dose) | ~3 days | europa.eu |
| Turkey | Kidney | 0.3 mg/kg (6h post-dose) | ~2 days | europa.eu |
| Turkey | Skin/Fat | 0.16 mg/kg (6h post-dose) | ~3 days | europa.eu |
| Turkey | Muscle | <0.05 mg/kg (6h post-dose) | - | europa.eu |
Residue Distribution in Animal Products (e.g., Egg Yolk, Egg White)
This compound residues show a distinct distribution pattern in eggs, primarily concentrating in the egg yolk fao.orgcabi.orgnih.gov. Studies have consistently reported that this compound residues are 3.7 to 4.4 times higher in egg yolk than in egg whites fao.orgeuropa.eu.
In laying hens, this compound residues became detectable in yolk on day 9 and in albumen on day 11 when administered at 1 mg/kg in the diet. Steady-state concentrations were observed in eggs from this point until 2-3 days after treatment discontinuation europa.eu. The maximum levels found were 0.322 µg/g in yolk (at 3rd day of withdrawal) and 0.082 µg/g in albumen (at 14th and 29th day of treatment), maintaining a yolk/albumen ratio of 3.7-3.9 europa.eu.
For higher doses, such as 5 mg/kg in the diet, residues became detectable earlier (3rd day in albumen, 4th day in yolk). The maximum values reached were 1.28 µg/g in yolk (4th day after withdrawal) and 0.325 µg/g in albumen (26th day of treatment). The depletion of residues was slower in eggs from highly dosed animals, lasting up to 10 days in albumen and even longer in yolk, where residues were detectable after 20 days of withdrawal europa.eu. The physicochemical properties of this compound, including its lipophilic nature (Log P of 4.54), influence its preferential deposition in the lipid-rich egg yolk bibliotekanauki.plherts.ac.uk.
The following table illustrates this compound residue distribution in eggs:
| Compartment | Maximum Concentration (µg/g) | Time to Detectability (Days) | Depletion Characteristics | Source |
| Egg Yolk | 0.322 (1 mg/kg diet) | 9 | Slower depletion, detectable >20 days | europa.eu |
| Egg Yolk | 1.28 (5 mg/kg diet) | 4 | Slower depletion, detectable >20 days | europa.eu |
| Egg White | 0.082 (1 mg/kg diet) | 11 | Faster depletion, up to 10 days | europa.eu |
| Egg White | 0.325 (5 mg/kg diet) | 3 | Faster depletion, up to 10 days | europa.eu |
Environmental Fate and Degradation in Soil and Water
The environmental fate of this compound, particularly its degradation and adsorption in soil and water, is significantly influenced by pH.
This compound exhibits pH-dependent behavior in soil. At pH levels above its pKa of 5.89, this compound deprotonates to a soluble anionic form, while at lower pH levels, it remains in a neutral form herts.ac.uknih.govfood.gov.uk. The neutral form demonstrates very low water solubility, high sorption to soil, and high persistence. Conversely, the anionic form has higher solubility, lower sorption, and reduced persistence nih.gov.
The degradation half-life (DT50) of this compound in soil varies considerably with pH. In high pH soils (anionic form), the DT50 ranges from 70 to 97 days, with a mean value of 84 days nih.gov. However, in acidic soils (neutral form), no degradation or transformation was observed at pH 5.1 over 120 days, and a slow transformation with a half-life of 119 days was noted at pH 5.5 nih.gov. For modeling purposes, DT50 values of 247 days (at 12°C) for soils with pH > 5.3 and over 1,000 days for acidic soils (pH < 5.3) are applied food.gov.uk. The geometric mean K_oc (adsorption coefficient corrected for soil organic carbon content) is 5,962 mL/g for the anionic form and 8,822 mL/g for the neutral form, indicating strong adsorption to soil organic matter, especially in acidic conditions nih.govfood.gov.uk.
The following table summarizes this compound's soil adsorption and half-life characteristics:
| Characteristic | pH Condition | Value | Source |
| pKa | - | 5.89 | nih.gov, herts.ac.uk |
| Water Solubility | 20 °C | 0.01 mg/L | herts.ac.uk |
| Log P (Octanol-water partition coefficient) | pH 7, 20 °C | 4.54 | herts.ac.uk |
| DT50 (Half-life) | High pH soils | 70-97 days (mean 84 days) | nih.gov |
| DT50 (Half-life) | Acidic soils (pH 5.1) | >120 days (no degradation observed) | nih.gov |
| DT50 (Half-life) | Acidic soils (pH 5.5) | 119 days | nih.gov |
| K_oc (Adsorption coefficient) | Anionic form (high pH) | 5,962 mL/g organic carbon | nih.gov |
| K_oc (Adsorption coefficient) | Neutral form (acidic soil) | 8,822 mL/g organic carbon | nih.gov |
Environmental risk assessments for this compound consider its potential impact on non-target terrestrial and aquatic organisms.
Terrestrial Organisms: Studies on terrestrial plants, such as Allium cepa, Raphanus sativus, and Solanum lycopersicum, exposed to this compound concentrations ranging from 6.3 to 99.2 mg/kg in soil, showed no effect on seedling emergence or survival, even at the highest concentrations. The lowest no observed effect concentration (NOEC) for Solanum lycopersicum shoot length was 50.3 mg/kg soil food.gov.uk. Acute effect studies on terrestrial invertebrates like Eisenia fetida (earthworms) in artificial soil at concentrations up to 500 mg/kg dry weight have also been conducted food.gov.uk.
Aquatic Organisms: For aquatic invertebrates, an acute immobilization test with Daphnia magna (OECD Guideline 202) indicated no adverse effects at the highest tested concentration of 36 µg/L, though higher concentrations could not be tested due to low water solubility unimi.it. A chronic study with Daphnia magna (OECD Guideline 211) exposed to this compound for 21 days revealed an EC10 (concentration causing 10% effect) for reproduction (cumulative offspring per survived parent) of 20.9 µg/L unimi.it.
Acute toxicity tests with fish, specifically zebrafish (Danio rerio) following OECD Guideline 203, reported a 96-hour lethal concentration 50% (LC50) of >14.5 µg/L unimi.it.
Predicted environmental concentrations (PECs) of this compound in surface water are estimated to be 0.01685 µg/L for soils with pH ≥ 5.3 and 0.1668 µg/L for very acidic soils (pH < 5.3). PECs in sediment are 3.230 µg/kg dry weight for soils with pH ≥ 5.3 and 19.291 µg/kg dry weight for very acidic soils food.gov.ukfood.gov.uk. This compound is not considered to have a high potential for bioaccumulation, making the risk of secondary poisoning unlikely unimi.it.
Public Health Implications of this compound Residues
The presence of this compound residues in animal products raises potential public health concerns, particularly due to the possibility of increased drug resistance in coccidia and potential hazards from excessive or irrational use nih.govresearcherslinks.commdpi.com. While this compound is widely used as an anticoccidial, the continuous search for novel effective agents is driven by the emergence of resistance and the need to mitigate residue risks nih.gov.
Regulatory bodies conduct assessments to ensure consumer safety. For instance, the European Food Safety Authority (EFSA) has concluded that this compound, when used at the highest proposed levels in chickens for fattening, is safe for consumers, as Maximum Residue Limits (MRLs) are not exceeded cabidigitallibrary.org. Calculations for consumer exposure based on egg consumption have also been performed. For a 60 kg person consuming 3 eggs a day from hens fed a 1 mg/kg this compound diet, the ingested residue represents 1.5% of the Acceptable Daily Intake (ADI). Even with a 5 mg/kg diet, the intake would be 6.3% of the ADI europa.eu.
Regulatory Guidelines and Maximum Residue Limits (MRLs)
Regulatory bodies worldwide establish Maximum Residue Limits (MRLs) for veterinary drugs, including this compound, in foodstuffs of animal origin to protect public health. This compound is listed as an allowed substance with established MRLs for various species and tissues europa.eulegislation.gov.uk.
In the European Union, this compound is included in Table 1 of the Annex to Commission Regulation (EU) No 37/2010. This regulation specifies MRLs for poultry (muscle, skin and fat, liver, and kidney), excluding animals from which eggs are produced for human consumption europa.eulegislation.gov.uk. An extension of the existing entry for this compound for rabbits was submitted, leading to the establishment of MRLs for rabbits in muscle, fat, liver, and kidney europa.eulegislation.gov.uk.
The MRLs for this compound in various animal tissues are summarized in the following table:
| Species | Tissue | MRL (µg/kg wet tissue) | Source |
| Poultry | Muscle | 150 | nih.gov |
| Poultry | Skin/Fat | 300 | nih.gov |
| Poultry | Liver | 1000 | nih.gov |
| Poultry | Kidney | 1000 | nih.gov |
| Rabbit | Muscle | 150 | nih.gov, legislation.gov.uk |
| Rabbit | Skin/Fat | 300 | nih.gov, legislation.gov.uk |
| Rabbit | Liver | 2500 | nih.gov, legislation.gov.uk |
| Rabbit | Kidney | 1000 | nih.gov, legislation.gov.uk |
| Cattle | Milk | 50 | fao.org |
These MRLs are crucial for ensuring that food products derived from treated animals are safe for human consumption and for guiding residue monitoring programs.
Future Research Directions and Emerging Applications
Q & A
Basic Research Questions
Q. What are the standard analytical methods for detecting Diclazuril residues in biological tissues, and how are they validated?
- High-Performance Liquid Chromatography (HPLC) with UV detection at 280 nm is the most widely validated method. Key parameters include:
- Mobile phase : Acetonitrile and ammonium acetate (43:57 v/v) for optimal resolution .
- Flow rate : 1 mL/min with a column temperature of 40°C .
- Calibration : Linear range of 50–5000 ng/mL (R² > 0.99) using spiked tissue samples .
- Specificity : Confirmed via chromatograms showing no interfering peaks at the retention time of this compound (7.88 minutes) .
- Validation requires system suitability tests (e.g., RSD < 2% for retention time, tailing factor < 2) and statistical analysis using one-way ANOVA for inter-group comparisons (p < 0.05) .
Q. How should researchers design efficacy trials to assess this compound’s anticoccidial activity in poultry?
- Experimental design :
- Use controlled floor-pen trials with artificial infection of Eimeria spp. (e.g., E. tenella, E. acervulina) .
- Metrics include mortality rates, lesion scores, oocyst counts, and weight gain .
- Dose titration: Start with 0.5–10 ppm in feed, with 1 ppm often sufficient for efficacy .
Q. What toxicokinetic parameters are critical for establishing this compound’s safety profile?
- Absorption : Limited enteric absorption in rabbits, with peak plasma levels (Cmax) plateauing at doses > 640 mg/kg due to saturation .
- Distribution : Rapid but limited tissue distribution; liver concentrations are ~50% of plasma levels .
- ADI derivation : Based on a NOEL of 3 mg/kg/day in mice, using a safety factor of 200 .
Advanced Research Questions
Q. How can researchers resolve discrepancies in this compound recovery rates during residue analysis?
- Issue : Low recovery in SPE-based methods due to insufficient sorbent mass .
- Solution : Optimize SPE protocols (e.g., increase sorbent mass) and validate via interlaboratory studies using feed matrices spiked near the legal limit (1 mg/kg) .
- Method refinement : Include recovery checks using internal standards and cross-validate with HPLC-UV .
Q. What experimental strategies address contradictory findings on Eimeria resistance to this compound?
- Contradiction : Some studies report sensitivity , while others note partial resistance in cecal isolates .
- Approach :
- Use standardized assays (e.g., Anticoccidial Sensitivity Profiling, ASPI) to compare isolates .
- Investigate genetic markers (e.g., mutations in Eimeria spp. drug targets) and correlate with phenotypic resistance .
- Conduct longitudinal studies to monitor resistance evolution under field conditions .
Q. How can researchers optimize HPLC conditions for this compound quantification in complex matrices?
- Challenge : Matrix interference in tissues like liver or kidney .
- Optimization steps :
- Vary mobile phase composition (e.g., adjust acetonitrile ratio) to improve peak resolution .
- Use column temperatures > 40°C to reduce run time while maintaining sensitivity .
- Validate with spiked recovery tests (≥85% recovery) and limit of quantification (LOQ) ≤ 50 ng/g .
Q. What methodologies are used to assess this compound’s impact on gut microbiota in poultry?
- Experimental design :
- Administer this compound (e.g., 0.3 mg/kg BW in water) for 14 days, followed by a withdrawal period .
- Collect fecal samples pre-/post-treatment for 16S rRNA sequencing .
Q. How do toxicokinetic limitations affect the interpretation of developmental toxicity studies?
- Conduct pilot dose-range studies with toxicokinetic monitoring to confirm absorption .
- Use higher doses (e.g., 1280 mg/kg) to overcome saturation effects, despite limited clinical relevance .
- Pair with in vitro models (e.g., placental barrier assays) to infer fetal exposure .
Methodological Guidelines
- Statistical rigor : Always report mean ± SE and specify post-hoc tests (e.g., Duncan’s) in ANOVA-based designs .
- Literature review : Use advanced search strategies on platforms like Google Scholar (e.g., Boolean operators: This compound AND (resistance OR pharmacokinetics)) .
- Ethical compliance : For animal studies, detail exclusion criteria, sample size justification, and humane endpoints in approval forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
